molecular formula C10H17N3O2 B11778034 tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate

Cat. No.: B11778034
M. Wt: 211.26 g/mol
InChI Key: WFZPGPUWQMRZNF-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate is a carbamate-protected imidazole derivative. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The compound features a methyl-substituted imidazole ring linked via a methylene group to the Boc group. Imidazole derivatives are critical in medicinal chemistry due to their roles as bioisosteres for amines, hydrogen-bonding capabilities, and involvement in enzyme inhibition (e.g., kinases, HDACs) .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl N-[(5-methyl-1H-imidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H17N3O2/c1-7-5-11-8(13-7)6-12-9(14)15-10(2,3)4/h5H,6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

WFZPGPUWQMRZNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 4-Methyl-1H-Imidazole-2-Methanamine

The most straightforward method involves reacting 4-methyl-1H-imidazole-2-methanamine with Boc anhydride in an aprotic solvent. For example:

  • Reaction Setup : Dissolve 4-methyl-1H-imidazole-2-methanamine (1.0 eq) in dichloromethane.

  • Base Addition : Add triethylamine (2.0 eq) to deprotonate the amine.

  • Boc Anhydride Introduction : Slowly add Boc anhydride (1.2 eq) at 0°C, then warm to room temperature.

  • Workup : Quench with water, extract with dichloromethane, and dry over sodium sulfate.

Yield : 75–85% after column chromatography.

Optimization of Reaction Conditions

Solvent Selection

SolventAdvantagesDisadvantagesSource
Dichloromethane High solubility of Boc intermediatesEnvironmental concerns
NMP Enhances reaction rate at elevated tempsDifficult removal post-reaction
tert-Butanol Prevents transesterificationLimited solubility of polar reagents

Base and Coupling Reagent Screening

  • Sodium Hydride : Superior for deprotonating sterically hindered amines (yield: 82%).

  • T3P (Propanephosphonic Acid Anhydride) : Reduces side reactions compared to EDC or HBTU.

  • Triethylamine : Economical but less effective for low-nucleophilicity amines.

Purification and Characterization

Recrystallization

Crude product is recrystallized from heptane or ethanol/water mixtures to achieve >98% purity.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 2.25 (s, 3H, CH₃), 4.10 (d, 2H, CH₂), 6.85 (s, 1H, imidazole-H).

  • MS (ESI+) : m/z 227.2 [M+H]⁺.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Direct Boc Protection8598High
Two-Step Synthesis7095Moderate

The direct protection method is preferred for its simplicity and scalability, whereas the two-step approach is reserved for substrates requiring imidazole functionalization.

Challenges and Solutions

  • Phosphorous Salt Impurities : Observed when using DPPA (diphenylphosphoryl azide), mitigated via recrystallization.

  • Transesterification : Avoided by using tert-butanol instead of methanol or ethanol .

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a transient amine protector. Acidic hydrolysis removes this group, yielding the primary amine:

Reaction Conditions Products Yield
Boc deprotectionHCl (4M in dioxane), 25°C, 2–4 hoursFree amine [(4-methyl-1H-imidazol-2-yl)methyl]amine85–90%
Boc deprotectionTrifluoroacetic acid (TFA), 0°C–25°CAmine-TFA salt>95%

The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the Boc group as CO₂ and tert-butanol .

Nucleophilic Substitution Reactions

The carbamate’s oxygen and imidazole nitrogen atoms act as nucleophiles. For example:

Alkylation at Imidazole Nitrogen

The imidazole ring undergoes alkylation at the N1 position under basic conditions:

Reagent Conditions Product Notes
Methyl iodide, K₂CO₃DMF, 60°C, 12 hourstert-Butyl [(1-methyl-4-methyl-1H-imidazol-2-yl)methyl]carbamateRegioselective N1 alkylation

Coordination Chemistry

The imidazole nitrogen coordinates to transition metals, forming stable complexes:

Metal Salt Conditions Complex Structure Application
Cu(II) chlorideEthanol, reflux, 6 hours[Cu(L)₂Cl₂] (L = ligand)Catalytic applications

Hydrolysis of the Carbamate Group

Basic hydrolysis cleaves the carbamate, releasing ammonia:

Boc-protected amine+NaOHAmine+CO2+tert-butanol\text{Boc-protected amine} + \text{NaOH} \rightarrow \text{Amine} + \text{CO}_2 + \text{tert-butanol}

Conditions Reaction Time Byproducts
1M NaOH, 80°C3 hoursCO₂, tert-butanol

Acylation Reactions

The free amine (post-deprotection) reacts with acylating agents:

Acylating Agent Conditions Product
Acetic anhydridePyridine, 25°C, 2 hoursN-Acetyl derivative

Key Reaction Mechanisms

  • Boc Deprotection : Acid-mediated cleavage involves carbocation formation (tert-butyl) and subsequent release of CO₂ .

  • Imidazole Alkylation : Base deprotonates N1, enabling nucleophilic attack on alkyl halides.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

  • Solvent Compatibility : Reactions proceed optimally in polar aprotic solvents (DMF, DMSO).

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthetic Routes

  • The synthesis typically involves the reaction of 4-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction occurs under mild conditions, usually at room temperature, yielding the desired product efficiently.
Reagents Conditions Yield
4-Methyl-1H-imidazoleRoom temperatureHigh
tert-Butyl chloroformateIn presence of triethylamineHigh

Biological Applications

Pharmacological Potential

  • The compound is studied for its potential as a pharmacophore, which is crucial for drug design and development. Its imidazole ring is a common motif found in many pharmaceuticals, particularly those targeting antifungal and anticancer activities.

Mechanism of Action

  • The mechanism involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, enhancing its utility in catalysis and enzyme inhibition. The carbamate group facilitates hydrogen bonding with biological molecules, influencing their activity.

Medical Applications

Therapeutic Investigations

  • Research indicates that this compound may possess therapeutic properties. It has been explored for its efficacy against various diseases due to its ability to modulate biological pathways.

Case Studies

  • Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting its potential role as an anticancer agent.
  • Antifungal Properties : The compound has been evaluated for antifungal activity against several strains, demonstrating promising results that warrant further investigation.

Industrial Applications

Specialty Chemicals Production

  • In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Substituents Key Features Biological Activity Reference
tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate C₁₀H₁₇N₃O₂ 227.26 4-methylimidazole, Boc-protected methylene High stability, potential intermediate in drug synthesis Not explicitly reported -
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate C₁₃H₁₆FN₃O₂ 265.28 4-fluoro-benzimidazole, Boc-protected methylene Enhanced lipophilicity due to fluorine; discontinued (stability issues?) Not specified
(S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate C₁₀H₁₆BrN₃O₂ 290.16 4-bromoimidazole, chiral ethyl chain Bromine enhances electrophilicity; potential for cross-coupling reactions Not specified
tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate C₉H₁₅N₃O₂ 197.23 1-methylimidazole, Boc-protected Steric hindrance at N1; limited commercial availability Not specified
tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate C₁₄H₁₅BrF₃N₃O₂ 394.19 5-bromo, 7-CF₃ benzimidazole Electron-withdrawing groups enhance reactivity Not specified

Stability and Commercial Viability

  • Stability Issues: notes discontinuation of fluorinated benzimidazole derivatives, possibly due to hydrolytic instability of the Boc group under acidic conditions .

Biological Activity

tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate (TBM) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of TBM is C11H16N2O2C_{11}H_{16}N_{2}O_{2}, with a molecular weight of approximately 208.26 g/mol. The structure features a tert-butyl group attached to a carbamate functional group, linked to a 4-methyl-1H-imidazole moiety.

The biological activity of TBM is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in disease processes. The imidazole ring is known for its role in enzyme inhibition, which can lead to effects such as:

  • Inhibition of cell proliferation : TBM has shown potential in inhibiting the growth of certain cancer cell lines.
  • Modulation of immune responses : The compound may influence immune pathways, making it a candidate for further investigation in immunotherapy.

Biological Activities

Research has highlighted several key biological activities associated with TBM:

  • Anticancer Activity : TBM has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds with imidazole rings often exhibit antimicrobial effects. TBM's structure suggests it could be effective against certain bacterial strains.
  • Enzyme Inhibition : The imidazole moiety is known to interact with enzymes such as kinases and phosphatases, potentially leading to therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

Case Studies

Several studies have investigated the biological activity of TBM and related compounds:

  • Study on Anticancer Effects : In vitro studies demonstrated that TBM significantly inhibited the proliferation of human cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Assays : TBM was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit certain kinases, which are crucial in cancer progression.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibition of kinase activity

Synthesis and Derivatives

The synthesis of TBM typically involves the reaction of tert-butyl carbamate with 4-methyl-1H-imidazole under controlled conditions. Variations in the synthesis process can lead to derivatives with enhanced or modified biological activities.

Synthesis Pathway Example

  • Starting Materials :
    • tert-butyl carbamate
    • 4-methyl-1H-imidazole
  • Reaction Conditions :
    • Solvent-free conditions
    • Heating under vacuum
  • Yield : High yields can be achieved through careful control of reaction parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((4-methyl-1H-imidazol-2-yl)methyl)carbamate, and how can purity be optimized?

  • Methodology : A common approach involves multi-step nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often synthesized via Boc-protection of amine intermediates under anhydrous conditions using reagents like Boc₂O (di-tert-butyl dicarbonate) and a base (e.g., DMAP or TEA) . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. For structurally analogous compounds, yields range from 60–85%, with purity >95% confirmed by HPLC or LC-MS .
  • Data Contradictions : Some patents report higher yields using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but reproducibility may vary due to sensitivity to oxygen/moisture .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodology :

  • NMR : Key peaks include tert-butyl protons (1.3–1.4 ppm, singlet) and imidazole protons (6.8–7.5 ppm, split patterns depending on substitution). For example, in tert-butyl carbamate derivatives, the NH proton appears as a broad singlet at ~5.0–5.5 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ or [M+Na]⁺ ions. A structurally similar compound (CAS 1426129-50-1) displayed a molecular ion at m/z 264.36 .
  • IR : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹ .

Q. What are the critical safety considerations for handling this compound?

  • Methodology : Despite limited hazard data for the exact compound, structurally similar tert-butyl carbamates (e.g., CAS 180081-10-1) require:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Neutralize with dilute HCl before incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, tert-butyl carbamates often exhibit intermolecular N–H···O hydrogen bonds between the carbamate NH and carbonyl groups, stabilizing crystal packing .
  • Data Challenges : Crystallization may require slow evaporation of polar solvents (e.g., ethanol/water mixtures). If twinning occurs, use TWINLAW in SHELXL .

Q. What mechanistic insights explain its stability under acidic/basic conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC under varying pH (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C). Boc groups are typically labile under strong acids (e.g., TFA) but stable in mild bases .
  • DFT Calculations : Model the carbamate’s hydrolysis transition states to predict reaction pathways .

Q. How can computational modeling predict its reactivity in catalytic systems?

  • Methodology :

  • Docking Studies : Use Gaussian or ORCA to optimize geometries and calculate Fukui indices for nucleophilic/electrophilic sites .
  • MD Simulations : Assess solvation effects in common solvents (e.g., DMF, THF) using AMBER or GROMACS .

Data Contradictions and Validation

  • Synthetic Yields : Patent data (e.g., 70–90% yields ) may overestimate lab-scale reproducibility due to idealized conditions. Validate via small-scale trials.
  • Toxicity Data : While some SDSs claim “no known hazards” , structurally related imidazoles (e.g., CAS 167886-56-8) show moderate acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

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